molecular formula C20H10ClF6NO3 B2463718 [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate CAS No. 338978-06-6

[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate

Cat. No.: B2463718
CAS No.: 338978-06-6
M. Wt: 461.74
InChI Key: AMKPSJKXOFTARD-UHFFFAOYSA-N
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Description

[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate is a synthetic aromatic ester compound featuring a pyridine ring substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 3 and 5, respectively. The pyridin-2-yl group is linked via an ether bond to a phenyl ring, which is esterified with a 3-(trifluoromethyl)benzoic acid moiety. This structure confers unique physicochemical properties, including high lipophilicity (due to the CF₃ groups) and stability against metabolic degradation . The compound shares structural motifs with agrochemicals and pharmaceuticals, particularly fungicides like Fluopyram, which also contain trifluoromethylpyridine subunits .

Properties

IUPAC Name

[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10ClF6NO3/c21-16-8-13(20(25,26)27)10-28-17(16)30-14-5-2-6-15(9-14)31-18(29)11-3-1-4-12(7-11)19(22,23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKPSJKXOFTARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=CC=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10ClF6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate typically involves multiple steps, starting with the preparation of the pyridine and benzoate intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it useful for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in substituents on the pyridine, phenyl, or benzoate groups. Notable examples include:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity
[Target Compound] Pyridine: 3-Cl, 5-CF₃; Phenyl: O-linked to pyridin-2-yl; Benzoate: 3-CF₃ 563.2 (as per MS data) High lipophilicity, dual CF₃ groups Likely fungicidal/insecticidal (inference from Fluopyram)
Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate Benzoate: Methyl ester 331.67 Reduced steric bulk vs. target compound Intermediate in pesticide synthesis
Fluopyram Pyridine: 3-Cl, 5-CF₃; Amide: N-ethyl benzamide 396.75 Commercial fungicide Inhibits mitochondrial respiration in fungi
5-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino)propan-1-ol Pyridine: 3-Cl, 5-CF₃; Substituent: Amino-propanol 442.84 Polar hydroxyl group Potential metabolite or bioactive intermediate

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Groups : Enhance lipid solubility and membrane permeability, critical for agrochemical uptake .
  • Chloro Substituents : Improve binding affinity to target enzymes (e.g., fungal succinate dehydrogenase in Fluopyram) .
  • Ester vs.

Physicochemical and Metabolic Properties

Property Target Compound Fluopyram Methyl Ester Analog
Solubility Low (lipophilic) Low (log P = 3.1) Moderate (ester group)
Metabolic Pathway Ester hydrolysis → phenolic intermediate Oxidation → TPA/TPAA Ester hydrolysis → benzoic acid
Stability Stable under acidic conditions Stable in soil (half-life >100 days) Labile to alkaline hydrolysis

Biological Activity

The compound [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate, often referred to in the literature as a derivative of trifluoromethylated pyridine, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H11ClF6N2O3C_{15}H_{11}ClF_6N_2O_3. Its structure features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of chlorine and trifluoromethyl substituents can significantly affect the compound's interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research indicates that derivatives with trifluoromethyl groups exhibit enhanced activity against various beta-coronaviruses, including SARS-CoV-2. The mechanism of action appears to involve interference at the viral entry stage, rather than direct inhibition of viral enzymes .

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A4.7214.47
Compound B10.0505.0

Structure-Activity Relationships (SAR)

The incorporation of trifluoromethyl and chloro groups into the molecular structure has been shown to enhance biological activity. For example, compounds with multiple trifluoromethyl groups often demonstrate increased potency due to improved binding interactions with target proteins . The following table summarizes some key findings related to SAR:

ModificationBiological ActivityObservations
Addition of trifluoromethyl groupIncreased potency against virusesEnhances lipophilicity
Substitution with chlorineImproved binding affinityAlters electronic properties

Case Studies

  • Antiviral Screening : A study assessing various trifluoromethylated compounds for antiviral efficacy found that those similar to this compound exhibited significant activity against SARS-CoV-2, with some derivatives showing EC50 values as low as 4.7 µM .
  • Toxicity Assessments : Cytotoxicity assays conducted on Vero E6 cells revealed that while some derivatives displayed promising antiviral activity, they also showed varying levels of cytotoxicity, indicating a need for further optimization to improve selectivity and reduce toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 3-(trifluoromethyl)benzoate?

  • Methodology : Use Suzuki-Miyaura coupling for aryl-aryl bond formation between halogenated pyridine and benzoate intermediates. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structure via 1H^1H-NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and LC-MS (m/z ~487.7 for [M+H]+) .
  • Key Challenges : Ensure anhydrous conditions to avoid hydrolysis of trifluoromethyl groups. Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc).

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies:

  • pH Stability : Dissolve in buffered solutions (pH 2–9) and analyze degradation via HPLC (C18 column, 70% acetonitrile/water mobile phase).
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 48 hours; quantify decomposition products using mass spectrometry .
    • Data Interpretation : Trifluoromethyl groups enhance thermal stability, but ester linkages may hydrolyze under acidic conditions .

Advanced Research Questions

Q. What experimental strategies are effective for validating the antibacterial mechanism of this compound targeting acps-pptase enzymes?

  • Methodology :

Enzyme Assays : Use purified acps-pptase (from E. coli) to measure inhibition via fluorescence-based assays (e.g., NADH oxidation at 340 nm).

Structural Analysis : Perform X-ray crystallography or molecular docking (PDB ID: 1V2Q) to identify binding interactions at the enzyme’s active site .

  • Contradictions : Some analogs show reduced activity despite similar binding affinity, suggesting off-target effects. Validate via knock-out bacterial strains .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacokinetic properties?

  • Methodology :

  • Synthesis of Analogs : Replace chlorine with fluorine or methyl groups; assess logP via shake-flask method.
  • In Vivo Testing : Administer analogs to rodent models and measure plasma half-life (LC-MS/MS).
    • Findings : Chlorine at the pyridine 3-position enhances metabolic stability but reduces solubility (logP >4) .

Q. What computational approaches are suitable for predicting the compound’s interaction with non-target proteins?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to human serum albumin (HSA) over 100 ns.
  • ADMET Prediction : Employ SwissADME to estimate toxicity (e.g., hERG inhibition risk) .
    • Limitations : False positives may arise due to trifluoromethyl’s electronegativity; validate via in vitro cytotoxicity assays (e.g., HepG2 cells) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting IC50 values for this compound against bacterial strains?

  • Analysis :

  • Strain Variability : Gram-negative vs. Gram-positive bacteria (e.g., P. aeruginosa vs. S. aureus) exhibit differential membrane permeability.
  • Assay Conditions : MIC values vary with inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton vs. LB broth). Standardize protocols per CLSI guidelines .

Applications in Medicinal Chemistry

Q. How can this compound serve as a pharmacophore for designing dual-target inhibitors?

  • Strategy :

  • Fragment-Based Design : Retain the pyridine-benzoate core; introduce sulfonamide or urea moieties to target additional enzymes (e.g., DHFR).
  • Biological Testing : Screen hybrid molecules for synergistic effects using checkerboard assays .

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